3-Azidopropyl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

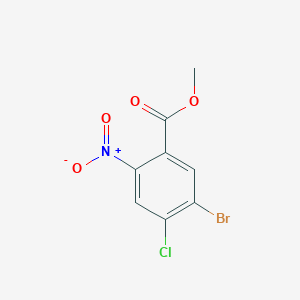

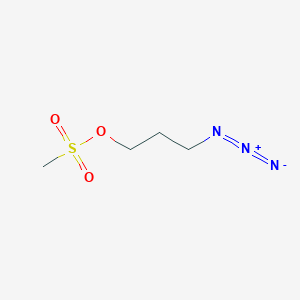

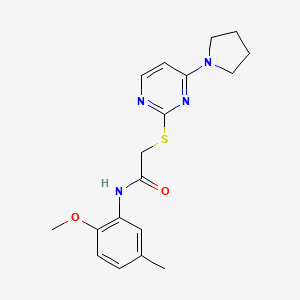

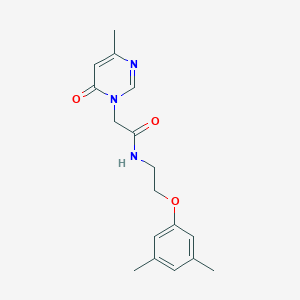

3-Azidopropyl methanesulfonate is a chemical compound with the molecular formula C4H9N3O3S and a molecular weight of 179.19 . It is used in various chemical reactions and has been mentioned in the context of chemical industry .

Synthesis Analysis

The synthesis of 3-azidopropyl methanesulfonate involves the use of azidopropyltriethoxysilane to introduce the azidopropyl groups . The azidopropyl modified SBA-15 material synthesized by one-pot co-condensation had hexagonal crystallographic order, pore diameters up of 50 Å, and the content of azidopropyl groups was found to be 1.3 mmol g −1 .Molecular Structure Analysis

The molecular structure of 3-Azidopropyl methanesulfonate consists of 4 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

3-Azidopropyl methanesulfonate can undergo very efficient chemoselective CuAAC in water, making it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors . It has also been used in IP-MS experiments targeting two different GFP-fusion proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azidopropyl methanesulfonate include its molecular formula (C4H9N3O3S) and molecular weight (179.19) .科学的研究の応用

Click Chemistry

3-Azidopropyl methanesulfonate: is a valuable reagent in click chemistry, particularly in [3+2] azide-alkyne cycloaddition reactions. This reaction is pivotal for constructing biologically active molecules with high structural diversity. The azide group of 3-Azidopropyl methanesulfonate reacts with terminal alkynes to form 1,4-disubstituted-1,2,3-triazoles, which are structures found in many pharmaceuticals .

Synthesis of Nitrogen Compounds

Azide derivatives like 3-Azidopropyl methanesulfonate are used in synthetic methodologies leading to a wide range of acyclic and cyclic nitrogen compounds. These compounds have applications ranging from pharmaceuticals to materials science .

Photodynamic Therapy

In the field of photodynamic therapy, azides are used to create photosensitizers such as porphyrins and corroles3-Azidopropyl methanesulfonate can be a precursor in synthesizing these compounds, which are then used to produce reactive oxygen species that can kill cancer cells or microorganisms upon light activation .

Supramolecular Assembly

The azide group in 3-Azidopropyl methanesulfonate can participate in supramolecular assembly processes. These processes are crucial for creating complex structures like microporous organic networks, which have applications in catalysis and as materials for gas storage .

Liquid Crystals and Blood Substitutes

Azide derivatives are also used in the creation of dendrimers that function as liquid crystals or as blood substitutes for transfusions. The versatility of 3-Azidopropyl methanesulfonate in these syntheses is due to its reactive azide group, which can be transformed into various functional groups necessary for these applications .

Catalysis

3-Azidopropyl methanesulfonate: can be used to synthesize catalysts, particularly those involved in cycloaddition reactions. These catalysts are essential in creating a variety of chemical products, including pharmaceuticals and polymers .

作用機序

Target of Action

It is known that methanesulfonate esters, such as 3-azidopropyl methanesulfonate, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

The compound’s role as a biological alkylating agent suggests that it may interact with various biochemical pathways, particularly those involving nucleophilic sites .

将来の方向性

While specific future directions for 3-Azidopropyl methanesulfonate are not mentioned, the field of chemistry involving similar compounds is vast and continually evolving . The ease of synthesis for the azide labeled SBA-15 material together with its ability to undergo very efficient chemoselective CuAAC in water would make it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors .

特性

IUPAC Name |

3-azidopropyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O3S/c1-11(8,9)10-4-2-3-6-7-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOUVZLUZFOHAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidopropyl methanesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2919103.png)

![tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2919104.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2919105.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2919111.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2919113.png)

![N-(3,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2919117.png)